HSP47 inhibitor III

Description

Role of Heat Shock Protein 47 in Collagen Homeostasis and Pathological Processes

Heat shock protein 47 (HSP47), encoded by the SERPINH1 gene, is a collagen-specific molecular chaperone residing in the endoplasmic reticulum. It binds transiently to procollagen triple helices during their folding and assembly, stabilizing the structure until secretion. This interaction is critical for proper collagen maturation, as evidenced by embryonic lethality in HSP47-knockout mice due to defective basement membrane formation and impaired collagen fibrillogenesis. The chaperone’s binding affinity depends on specific hydrophobic residues within the collagen sequence, such as phenylalanine or leucine, which induce conformational rearrangements in HSP47 to facilitate stable interactions.

In pathological contexts, dysregulated HSP47 expression drives excessive collagen deposition in fibrotic diseases. For example, intestinal fibroblasts from Crohn’s disease patients exhibit colocalization of HSP47 with α-smooth muscle actin, correlating with fibrotic stricture formation. Similarly, idiopathic pulmonary fibrosis is characterized by elevated HSP47 levels in lung fibroblasts, which promote aberrant collagen I and III secretion. Age-related declines in HSP47 expression also contribute to dermal thinning, as seen in murine models where lentiviral HSP47 overexpression restored collagen synthesis in aged fibroblasts.

Rationale for Developing Heat Shock Protein 47 Inhibitors in Fibroproliferative Disorders

Targeting HSP47 offers a mechanistically distinct strategy for fibrosis treatment compared to broad-spectrum antifibrotics. Unlike therapies that globally suppress extracellular matrix production or induce cytotoxicity (e.g., rapamycin), HSP47 inhibitors selectively disrupt collagen-specific chaperoning without compromising cell viability. This specificity arises from HSP47’s unique role in binding nascent procollagen chains; inhibition prevents proper triple-helix stabilization, leading to intracellular collagen retention and degradation.

Chemical Structure and Molecular Properties of Heat Shock Protein 47 Inhibitor III

Structural Characterization

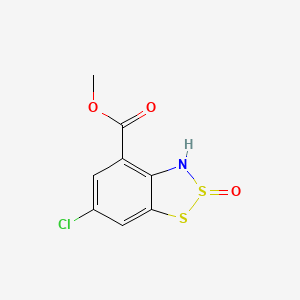

Heat shock protein 47 inhibitor III (PubChem CID: 2726759) is a benzodithiazole derivative with the systematic name methyl 6-chloro-2-oxo-3H-1,2λ⁴,3-benzodithiazole-4-carboxylate . Its molecular formula is C₈H₆ClNO₃S₂, and it has a molecular weight of 263.7 g/mol. The compound features a planar bicyclic core with a chloro substituent at position 6 and a methyl ester group at position 4, which are critical for binding to HSP47’s collagen-interaction domain.

Table 1: Molecular properties of HSP47 inhibitor III

| Property | Value |

|---|---|

| Molecular formula | C₈H₆ClNO₃S₂ |

| Molecular weight | 263.7 g/mol |

| IUPAC name | Methyl 6-chloro-2-oxo-3H-1,2λ⁴,3-benzodithiazole-4-carboxylate |

| Key functional groups | Chlorobenzodithiazole, methyl ester |

Mechanism of Action: Targeting Heat Shock Protein 47–Collagen Interactions

Disruption of Chaperone–Substrate Binding

This compound competitively binds to the collagen-binding pocket of HSP47, which normally recognizes (Gly-X-Y)ₙ repeats in procollagen. Structural studies reveal that the inhibitor’s chlorobenzodithiazole moiety mimics hydrophobic residues (e.g., phenylalanine) in collagen’s Y position, occupying a subpocket formed by HSP47’s Trp-227 and Lys-163 residues. This prevents HSP47 from stabilizing the triple helix, leading to misfolded collagen retention in the endoplasmic reticulum and subsequent proteasomal degradation.

Downstream Effects on Collagen Secretion and Extracellular Matrix Remodeling

In human lung fibroblasts, 100 μM this compound reduced type I collagen secretion by 62% without affecting cell viability, whereas rapamycin caused a 45% reduction alongside significant cytotoxicity. The inhibitor also normalized collagen overmodification in osteogenesis imperfecta fibroblasts, restoring α-chain electrophoretic mobility and increasing extracellular matrix incorporation by 1.8-fold.

In Vitro Efficacy of Heat Shock Protein 47 Inhibitor III

Table 2: Summary of in vitro studies

Comparative Analysis with Other Heat Shock Protein 47-Targeted Compounds

Table 3: Comparison of HSP47 inhibitors

| Compound | Target Specificity | Collagen Reduction | Cytotoxicity |

|---|---|---|---|

| This compound | Human HSP47 | 55–62% | None |

| Punicalagin | Human HSP47 | 68% | Mild (≥50 μM) |

| Rapamycin | mTOR | 45% | Severe |

This compound demonstrates superior species specificity compared to earlier analogs like Compd III, which showed efficacy against rat HSP47 but failed in human models. However, natural compounds like punicalagin exhibit higher potency (68% collagen reduction at 50 μM) by targeting additional profibrotic pathways.

Structure

3D Structure

Properties

CAS No. |

287917-38-8 |

|---|---|

Molecular Formula |

C8H6ClNO3S2 |

Molecular Weight |

263.7 g/mol |

IUPAC Name |

methyl 6-chloro-2-oxo-3H-1,2λ4,3-benzodithiazole-4-carboxylate |

InChI |

InChI=1S/C8H6ClNO3S2/c1-13-8(11)5-2-4(9)3-6-7(5)10-15(12)14-6/h2-3,10H,1H3 |

InChI Key |

PLAIAIKZKCZEQF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)SS(=O)N2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Structure–Activity Relationship (SAR) and Inhibitory Activity

The SAR studies reveal critical insights into the preparation and design of this compound:

| Compound ID | Salicylaldehyde Substituent | Benzyl/Alkyl Substituent | Inhibitory Activity (% at ~2 µM) | Notes on Activity |

|---|---|---|---|---|

| Col-003 (parent) | 3-nitro | Benzyl | 80% | Baseline inhibitor |

| 2aA (no nitro) | None | Benzyl | 34% | Activity drops significantly without nitro |

| 2bC | 3-fluoro | Benzyl (2-methyl) | >80% | Slightly better than parent compound |

| 5eD | 3-nitro | Biphenyl | ~80% | Comparable to parent |

| 5eE | 3-nitro | Phenylethyl | 89% | Improved inhibition at 5.6 µM |

| 5eF | 3-nitro | Phenylpropyl | 85% at 1.9 µM | Potent activity, bell-shaped curve |

| 5eG | 3-nitro | Phenylbutyl | 81% at 1.9 µM | Potent activity, bell-shaped curve |

Table 1: Summary of inhibitory activities of this compound analogues against collagen–HSP47 interaction (SPR analysis).

Key findings include:

- The 3-nitro group on the salicylaldehyde ring is essential for high inhibitory activity due to its strong electronegativity.

- Replacement with a fluorine atom maintains or slightly improves activity.

- Elongation of the alkyl linker between the salicylaldehyde core and the pendant phenyl group enhances inhibition, likely by better positioning the phenyl moiety for interaction with HSP47 residues Tyr-355 and His-245.

- Electron-donating groups on the benzyl ring can maintain or slightly reduce activity, indicating the importance of π-electron density for binding.

Summary Table of Preparation and Activity Data

| Step/Aspect | Description/Condition | Outcome/Notes |

|---|---|---|

| Starting Material | 5-bromosalicylaldehyde derivatives | Core scaffold for inhibitor synthesis |

| Catalysis | Pd(0)-catalyzed cross-coupling with alkyl-metal species | Forms benzyl or alkyl-aryl substituent |

| Reaction Conditions | 80–110 °C, 12–24 h, base (K2CO3), solvents (DMF/toluene) | Efficient coupling with good yields |

| Purification | Silica gel chromatography | High purity confirmed by NMR, MS, HPLC |

| Key Substituents | 3-nitro or 3-fluoro on salicylaldehyde; benzyl/alkyl-aryl | Critical for potency and binding affinity |

| Inhibitory Activity (SPR) | 80–89% inhibition at 1.9–5.6 µM | Potent inhibitors with structure-dependent activity |

| Binding Affinity (MST) | Kd ~33 µM | Direct binding to HSP47 confirmed |

Chemical Reactions Analysis

Cannabicitran undergoes various chemical reactions, including:

Oxidation: Cannabicitran can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in cannabicitran, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the cannabicitran molecule, creating derivatives with unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cannabicitran has several scientific research applications:

Chemistry: Used as a reference compound in the study of cannabinoid chemistry and the development of new synthetic cannabinoids.

Biology: Investigated for its effects on various biological systems, including its potential to reduce intraocular pressure.

Medicine: Explored for its therapeutic potential in treating conditions like glaucoma due to its ability to lower intraocular pressure.

Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.

Mechanism of Action

Cannabicitran exerts its effects primarily through interaction with the NAGly receptor (formally GPR18), which is a target for many structurally related cannabinoids . This interaction is believed to be responsible for its ability to reduce intraocular pressure. The exact molecular pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Antiplatelet Agents: Aspirin and Clopidogrel

Key Findings :

- Efficacy : Col003 outperformed aspirin and clopidogrel in reducing infarct volume (14.53% vs. 15.81% and 17.95%) and improving motor function (grip score: 3.00 vs. 2.57 and 2.50) in MCAO models .

- Safety : Col003 preserved hemostasis, whereas aspirin and clopidogrel significantly prolonged bleeding time, increasing hemorrhage risk .

- Mechanism : Col003 specifically targets collagen-GPVI signaling, avoiding off-target effects seen with COX-1 or ADP receptor inhibitors .

Other HSP47-Targeting Compounds

Key Insights :

- siRNA/ASO : While effective in fibrosis models (e.g., hepatic, renal), these require complex delivery systems and lack data in acute settings like stroke .

- Col003 : As a small molecule, it offers oral bioavailability and rapid action, making it suitable for acute-phase stroke treatment .

Neuroprotective Agents

Mechanistic Advantages :

- Col003 reduced neuronal apoptosis (TUNEL+ cells: 16.39% vs. 65.80% in controls) and ROS production (25.60% vs. 51.08% in vehicle) more effectively than antioxidants or ENT1 inhibitors .

Biological Activity

HSP47 (Heat Shock Protein 47) is a collagen-specific molecular chaperone that plays a critical role in collagen biosynthesis and is implicated in various fibrotic diseases. The development of HSP47 inhibitors, particularly HSP47 inhibitor III, has gained attention for its potential therapeutic applications in treating conditions characterized by excessive collagen deposition, such as pulmonary fibrosis and ischemic stroke.

HSP47 functions primarily by binding to the Gly-Xaa-Arg motif of procollagen, facilitating its correct folding and preventing aggregation. Inhibition of HSP47 disrupts this process, leading to decreased collagen synthesis and accumulation. This compound specifically targets the interaction between HSP47 and collagen, thereby modulating the fibrotic response in various tissues.

In Vitro Studies

-

Collagen Synthesis Reduction :

- In studies involving lung fibroblasts treated with transforming growth factor beta 1 (TGF-β1), this compound significantly decreased collagen type I expression in a dose-dependent manner. This was assessed through Western blot analysis and was accompanied by reduced cell viability and migration abilities of the fibroblasts .

- Antifibrotic Effects :

-

Platelet Function Modulation :

- In the context of ischemic stroke, this compound demonstrated antiplatelet effects by inhibiting the interaction between platelets and collagen, which is crucial for thrombus formation. This was evidenced by reduced thrombus formation in rat models without significantly affecting bleeding time or coagulation parameters .

Animal Models

-

Pulmonary Fibrosis :

- In rat models of bleomycin-induced pulmonary fibrosis, strong immunostaining for HSP47 was observed alongside increased collagen expression. The application of this compound resulted in a notable decrease in both HSP47 and collagen levels, indicating its effectiveness in mitigating fibrotic responses .

- Ischemic Stroke :

Case Studies

| Study | Model | Findings |

|---|---|---|

| Razzaque et al. (2023) | Human pulmonary fibrosis | Increased HSP47 expression correlated with elevated collagen levels in fibrotic tissues. |

| Ito et al. (2017) | Rat ischemic stroke | This compound reduced thrombus formation and improved outcomes post-stroke without increasing bleeding risk. |

| Khan et al. (2020) | Lung fibroblasts | Demonstrated dose-dependent reduction in collagen type I synthesis upon treatment with this compound. |

Q & A

Q. What is the molecular mechanism of HSP47 in collagen maturation, and how do inhibitors like HSP47 inhibitor III disrupt this process?

HSP47 (SERPINH1) is a collagen-specific chaperone localized in the endoplasmic reticulum (ER). It binds to procollagen during its folding, stabilizing the triple-helix structure and facilitating secretion . HSP47 dissociates from collagen in the Golgi apparatus under lower pH conditions, allowing collagen maturation . Inhibitors such as this compound competitively bind to HSP47’s collagen-binding site, destabilizing procollagen and blocking its secretion. This disrupts extracellular matrix (ECM) deposition, a critical factor in fibrotic diseases .

Q. What experimental methods are recommended to validate the efficacy of this compound in suppressing collagen synthesis?

Key methodologies include:

- Western blotting : Quantify collagen type I levels in TGF-β1-treated fibroblasts post-inhibitor exposure .

- MTT assay : Assess fibroblast viability to determine inhibitor cytotoxicity .

- Scratch/wound-healing assay : Measure fibroblast migration inhibition, a hallmark of antifibrotic activity .

- siRNA knockdown : Compare collagen suppression efficiency between pharmacological inhibitors and genetic silencing .

Q. How do researchers ensure specificity of this compound in cellular models?

Use orthogonal validation approaches:

- Co-immunoprecipitation (Co-IP) : Verify reduced HSP47-collagen interaction in inhibitor-treated cells .

- Antibody-based assays : Employ monoclonal (e.g., CL488-67863) or polyclonal (e.g., CL488-10875) antibodies for HSP47 to confirm target engagement via immunofluorescence or flow cytometry .

- Dose-response curves : Establish a concentration range where collagen suppression correlates with HSP47 inhibition without off-target effects (e.g., apoptosis) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different cell types be resolved?

Discrepancies may arise from:

- Cell-specific HSP47 expression : Use qRT-PCR or RNA-seq to quantify baseline HSP47 levels in primary fibroblasts vs. immortalized lines .

- Collagen isoform variability : Distinguish between type I and III collagen contributions using isoform-specific antibodies .

- Inhibitor bioavailability : Optimize incubation times (e.g., 24–72 hours) and delivery methods (e.g., lipid-based carriers) for low-permeability cells like neurons .

Q. What strategies are effective in combining this compound with other antifibrotic therapies?

- Synergistic targeting : Pair with TGF-β pathway inhibitors (e.g., SB431542) to block both collagen synthesis and activation .

- ECM remodeling agents : Test with matrix metalloproteinase (MMP) inducers to enhance collagen degradation .

- In vivo validation : Use murine fibrosis models (e.g., bleomycin-induced lung fibrosis) to assess combinatorial efficacy and toxicity .

Q. How can researchers address the challenge of this compound’s limited bioavailability in in vivo studies?

- Nanoparticle encapsulation : Improve solubility and half-life using PEGylated liposomes .

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to optimize dosing schedules .

- Tissue-specific delivery : Utilize lung- or liver-targeting ligands (e.g., hyaluronic acid) in pulmonary/hepatic fibrosis models .

Q. What molecular dynamics (MD) or structural biology approaches elucidate this compound’s binding mode?

- Homology modeling : Leverage HSP47’s serpin superfamily structure (e.g., using hPCI templates) to predict inhibitor binding pockets .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between HSP47 and inhibitor III .

- Cryo-EM : Resolve inhibitor-bound HSP47-collagen complexes to guide structure-activity relationship (SAR) studies .

Methodological Considerations

Q. What controls are essential when using this compound in fibrosis assays?

- Positive controls : Include siRNA-HSP47 or known inhibitors (e.g., Col003) to benchmark efficacy .

- Negative controls : Use DMSO-only treatments and scramble siRNA to rule out solvent/off-target effects .

- Collagen quantification standards : Normalize Western blot data to total protein (e.g., β-actin) and include recombinant collagen standards .

Q. How do researchers differentiate HSP47’s role in fibrosis from its physiological functions in collagen homeostasis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.